(2R)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid
CAS No.:
Cat. No.: VC13746584
Molecular Formula: C10H12ClNO3
Molecular Weight: 229.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12ClNO3 |
|---|---|
| Molecular Weight | 229.66 g/mol |
| IUPAC Name | (2R)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H12ClNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)/t9-/m1/s1 |
| Standard InChI Key | XOTYDECZAOQPHR-SECBINFHSA-N |
| Isomeric SMILES | COC1=CC(=C(C=C1)C[C@H](C(=O)O)N)Cl |
| SMILES | COC1=CC(=C(C=C1)CC(C(=O)O)N)Cl |
| Canonical SMILES | COC1=CC(=C(C=C1)CC(C(=O)O)N)Cl |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s backbone consists of a propanoic acid chain with an amino group at the second carbon and a 2-chloro-4-methoxyphenyl substituent at the third position (Figure 1). The phenyl ring is substituted with a chlorine atom at the ortho position (C2) and a methoxy group at the para position (C4) . The (2R) configuration ensures chirality, which is critical for its interactions in biological systems .
Table 1: Key Structural Properties
Synthesis and Preparation
Synthetic Routes
The synthesis of (2R)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. A common approach includes:
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Phenyl Ring Functionalization: Introduction of chloro and methoxy groups via electrophilic aromatic substitution .
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Amino Acid Backbone Assembly: Strecker synthesis or enantioselective catalytic methods to establish the (R)-configuration .
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Protection/Deprotection Strategies: Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions .
For example, SK284417B6 details a process where a racemic methyl ester intermediate is cyclized using cis-propenylphosphonic acid, followed by oxidation and hydrolysis to yield the target compound . Chiral resolution techniques, such as kinetic resolution with cinchona alkaloids, are employed to isolate the (2R)-enantiomer .
Table 2: Representative Synthesis Parameters
Physicochemical Properties
Thermal and Solubility Characteristics
The compound exhibits a melting point range of 237–241°C . It is sparingly soluble in water but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol . The logP value (estimated at 1.2) suggests moderate lipophilicity, influenced by the chloro and methoxy substituents .
Spectroscopic Data
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IR Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O stretch), and 1250 cm⁻¹ (C-O-C stretch) .
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NMR: NMR (D₂O): δ 7.35 (d, J=8.5 Hz, 1H, aromatic), δ 6.95 (dd, J=8.5, 2.5 Hz, 1H, aromatic), δ 4.25 (t, J=6.0 Hz, 1H, α-CH), δ 3.85 (s, 3H, OCH₃) .
Biological and Pharmacological Significance
Biochemical Interactions
The chloro and methoxy groups enhance electron withdrawal, potentially increasing binding affinity to enzymatic active sites. For instance, analogs of this compound are intermediates in synthesizing benzothiazepinones, which exhibit cardiovascular activity .
Drug Development Applications
Patent US5198557A highlights its role in producing optically active 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, used as calcium channel blockers . The (2R)-configuration is critical for stereoselective interactions with target proteins .
| Parameter | Value |
|---|---|
| GHS Pictograms | GHS07 (Exclamation mark) |
| Storage Conditions | 2–8°C, inert atmosphere |
| Stability | Hygroscopic; sensitive to light |
Recent Research and Future Directions
Recent studies focus on optimizing enantioselective synthesis and exploring its utility in peptide-based therapeutics . Computational modeling predicts interactions with GABA receptors, suggesting potential neurological applications .
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